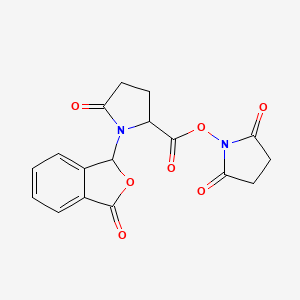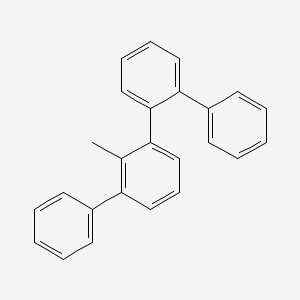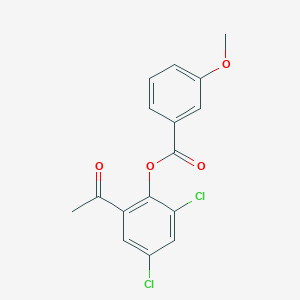
1-Iodoethyl 3-ethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodoethyl 3-ethylpentanoate is an organic compound with the molecular formula C10H19IO2. This compound is an ester, characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a 3-ethylpentanoate moiety. Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Iodoethyl 3-ethylpentanoate can be achieved through several methods. One common approach involves the esterification of 3-ethylpentanoic acid with 1-iodoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
1-Iodoethyl 3-ethylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-Iodoethyl 3-ethylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound can be utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Iodoethyl 3-ethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical studies, the compound may act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways. The presence of the iodine atom can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-Iodoethyl 3-ethylpentanoate can be compared with other similar esters, such as ethyl pentanoate and 1-iodoethyl pentanoate. While these compounds share structural similarities, this compound is unique due to the presence of the 3-ethyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where other esters may not be as effective .
Similar compounds include:
- Ethyl pentanoate
- 1-Iodoethyl pentanoate
- Methyl 3-ethylpentanoate
Properties
CAS No. |
89296-80-0 |
|---|---|
Molecular Formula |
C9H17IO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
1-iodoethyl 3-ethylpentanoate |
InChI |
InChI=1S/C9H17IO2/c1-4-8(5-2)6-9(11)12-7(3)10/h7-8H,4-6H2,1-3H3 |
InChI Key |
YEAZLMYOHOXNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(=O)OC(C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


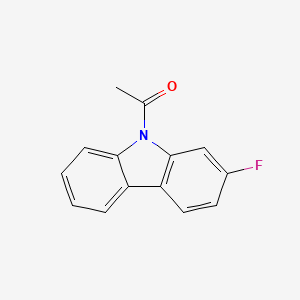


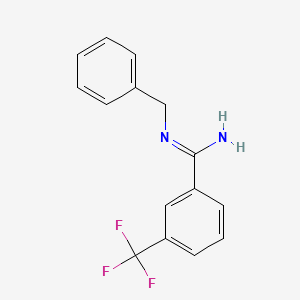
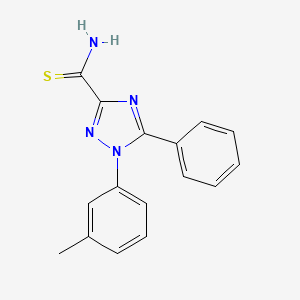
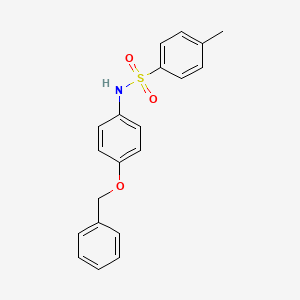
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)

![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
